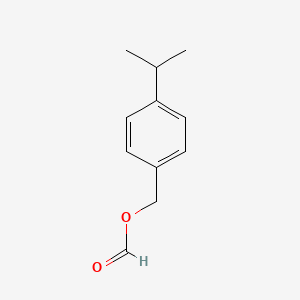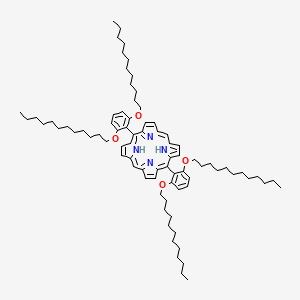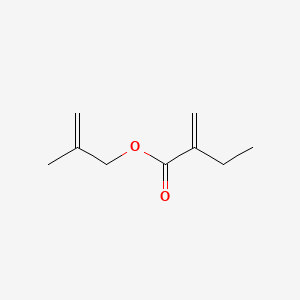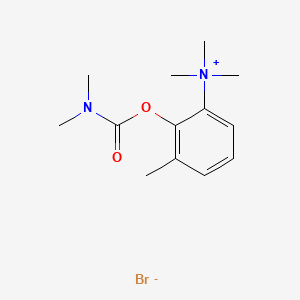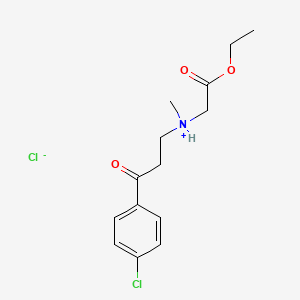
Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride is a synthetic organic compound It is a derivative of glycine, an amino acid, and features a chlorophenyl group, a methyl group, and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with glycine and 4-chlorobenzaldehyde.
Formation of Intermediate: Glycine reacts with 4-chlorobenzaldehyde to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Esterification: The amine is esterified with ethyl chloroformate to form the ethyl ester.
Methylation: The final step involves the methylation of the amine group to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions.
Purification: The product is purified using techniques such as recrystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反应分析
Types of Reactions
Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include:
Oxides: Formed from oxidation reactions.
Amines and Alcohols: Formed from reduction reactions.
Substituted Derivatives: Formed from substitution reactions.
科学研究应用
Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemicals.
作用机制
The mechanism of action of Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors.
Pathways: It modulates various biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- Glycine, N-(4-chlorophenyl)-, ethyl ester
- Glycine methyl ester hydrochloride
- 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester
Uniqueness
Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
85975-25-3 |
|---|---|
分子式 |
C14H19Cl2NO3 |
分子量 |
320.2 g/mol |
IUPAC 名称 |
[3-(4-chlorophenyl)-3-oxopropyl]-(2-ethoxy-2-oxoethyl)-methylazanium;chloride |
InChI |
InChI=1S/C14H18ClNO3.ClH/c1-3-19-14(18)10-16(2)9-8-13(17)11-4-6-12(15)7-5-11;/h4-7H,3,8-10H2,1-2H3;1H |
InChI 键 |
ODRBUERNZPKKFE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C[NH+](C)CCC(=O)C1=CC=C(C=C1)Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


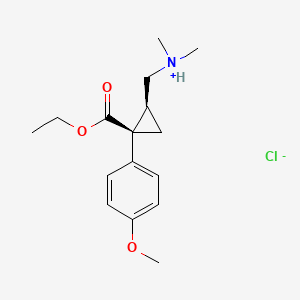
![1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide](/img/structure/B13780746.png)

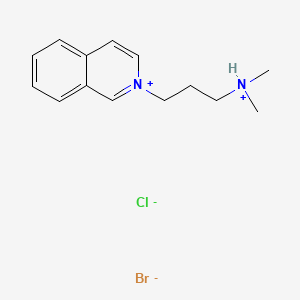
![Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]](/img/structure/B13780756.png)

![1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13780764.png)
